

Application Notes and Protocols: 4-Cyano-2-methylbenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Cyano-2-methylbenzoic acid

Cat. No.: B1589861

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Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Cyano-2-methylbenzoic acid (CAS: 1975-53-7; Formula: $C_9H_7NO_2$) is a substituted aromatic carboxylic acid that has emerged as a crucial building block in medicinal chemistry.^[1] ^[2] Its strategic importance lies in the trifecta of functional groups arrayed on its phenyl ring: a carboxylic acid, a cyano group, and a methyl group. This specific arrangement offers medicinal chemists a versatile platform for molecular elaboration. The carboxylic acid provides a handle for amide bond formation, a cornerstone of drug synthesis. The electron-withdrawing cyano group influences the molecule's electronic properties and can serve as a precursor to other functional groups. The methyl group provides a subtle steric and electronic perturbation that can be critical for optimizing target binding and pharmacokinetic properties.

These features make **4-Cyano-2-methylbenzoic acid** an invaluable intermediate in the synthesis of complex therapeutic agents, most notably in the field of oncology.^[3] This guide provides an in-depth look at its primary applications, focusing on its role in the development of PARP inhibitors, and includes detailed protocols to illustrate its practical use in the laboratory.

Section 1: The Cornerstone of PARP Inhibition - The Niraparib Story

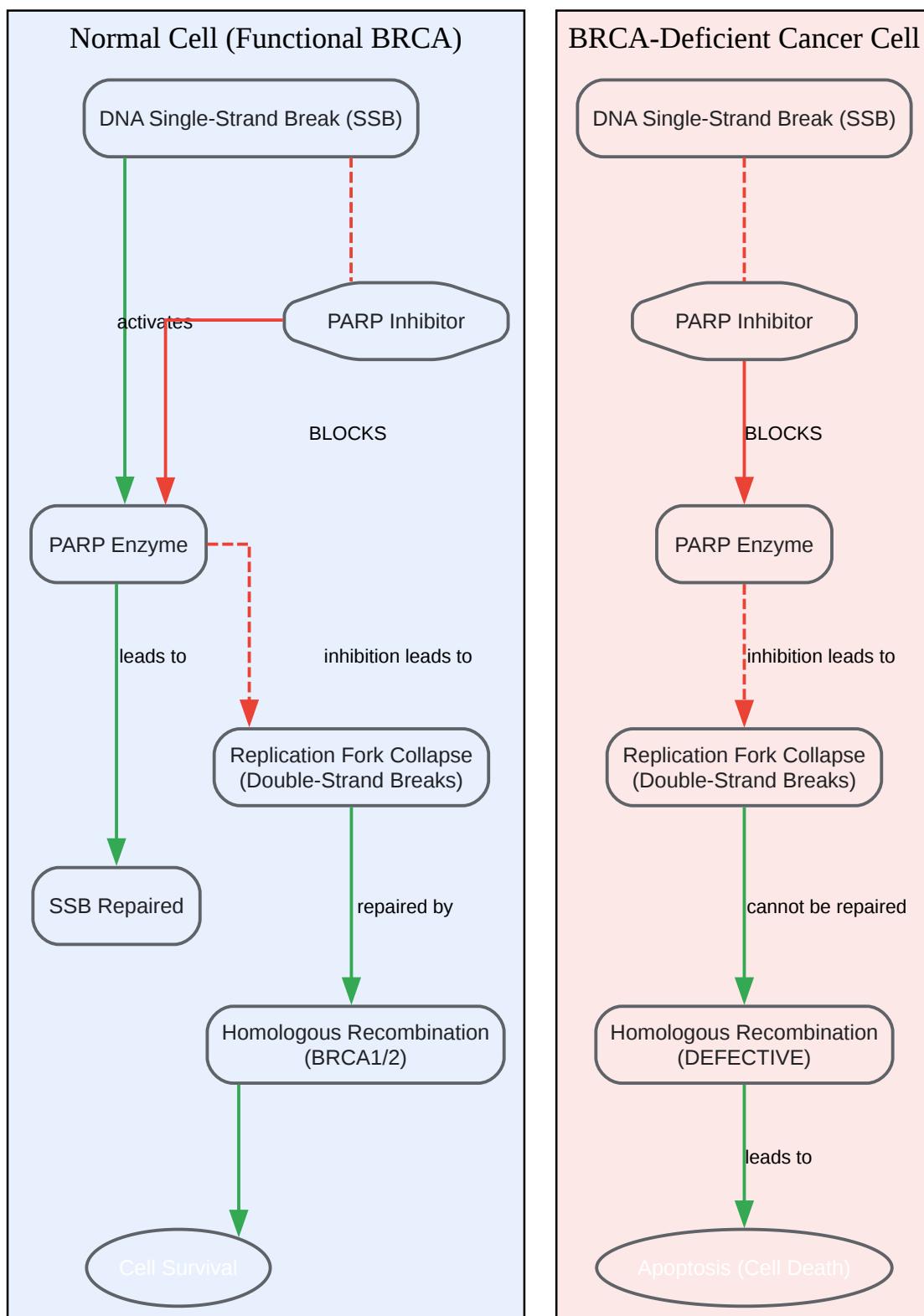
The most prominent application of a scaffold related to **4-Cyano-2-methylbenzoic acid** is in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the

treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.^{[4][5]}

The Mechanism: Exploiting Synthetic Lethality

PARP enzymes are critical components of the cell's DNA repair machinery, primarily involved in fixing single-strand breaks (SSBs).^{[6][7]} In a healthy cell, if PARP is inhibited, the cell can still repair DNA double-strand breaks (DSBs) that arise from unrepaired SSBs using the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutated, non-functional BRCA1/2, the HR pathway is already compromised. The inhibition of PARP in these cells creates a state of "synthetic lethality".^[8] Unrepaired SSBs accumulate and degenerate into toxic DSBs during replication. Without a functional HR pathway to repair these DSBs, the cell is forced to use error-prone pathways, leading to catastrophic genomic instability and, ultimately, apoptosis (programmed cell death).^{[5][7]} PARP inhibitors thus selectively target and kill these vulnerable cancer cells while largely sparing healthy cells.^[6]

[Click to download full resolution via product page](#)**Caption:** Mechanism of Synthetic Lethality with PARP Inhibitors.

Role in Niraparib Synthesis

While **4-Cyano-2-methylbenzoic acid** itself is a key structural motif, patent literature often describes the synthesis of Niraparib starting from related precursors like 3-methyl-2-nitrobenzoic acid.^[4] This starting material undergoes a series of transformations including esterification, aldehyde formation, cyclization, and amidation to form the final drug. The methyl and carboxylic acid groups on the phenyl ring, analogous to those in **4-Cyano-2-methylbenzoic acid**, are fundamental to building the indazole-7-carboxamide core of Niraparib. The general workflow highlights how a substituted benzoic acid derivative is the foundational piece for constructing the drug's core scaffold.



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Caption: Generalized Synthetic Workflow for Niraparib.

Section 2: Protocol - Synthesis of Methyl 3-methyl-2-nitrobenzoate

This protocol details the esterification of 3-methyl-2-nitrobenzoic acid, a critical first step in many patented synthetic routes to Niraparib.^{[4][9]} This procedure is representative of how a substituted benzoic acid is prepared for further elaboration.

Objective: To convert the carboxylic acid of 3-methyl-2-nitrobenzoic acid into a methyl ester to protect it and prevent interference in subsequent reaction steps.

Materials:

- 3-methyl-2-nitrobenzoic acid
- Methanol (MeOH), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- Sodium bicarbonate (NaHCO₃), saturated solution

- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Ethyl acetate (EtOAc)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask, add 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol).
- Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Place the flask in an ice bath and stir to dissolve the solid. Causality: Using anhydrous methanol minimizes water, which could drive the equilibrium back towards the starting material, reducing yield.
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
- Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 65-70°C) for 4-6 hours.
- Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should have a higher R_f value than the starting

carboxylic acid. Self-Validation: TLC confirms the consumption of the starting material and the formation of the less polar ester product.

- Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and concentrate it to about one-third of its original volume using a rotary evaporator.
- Extraction: Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.
- Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the remaining acid) and 50 mL of brine. Causality: The bicarbonate wash removes the sulfuric acid catalyst and any unreacted starting material. The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 3-methyl-2-nitrobenzoate, typically as an oil or low-melting solid.
- Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.

Section 3: Broader Applications and Future Outlook

While its role in PARP inhibitor synthesis is paramount, the utility of **4-Cyano-2-methylbenzoic acid** and related scaffolds extends to other areas of medicinal chemistry.

- Versatile Intermediate: As a functionalized aromatic compound, it is an ideal starting point for generating compound libraries for high-throughput screening.[10][11] The distinct functional groups allow for diverse chemical modifications, enabling the exploration of a wide chemical space in the search for new therapeutic agents.
- Anticancer Research: Benzoic acid derivatives are a well-established class of compounds with diverse biological activities, including anticancer properties.[12][13] Research has shown that certain benzoic acid derivatives can act as inhibitors of other important cancer targets, such as histone deacetylases (HDACs).[14] The unique substitution pattern of **4-Cyano-2-methylbenzoic acid** makes it an attractive candidate for designing novel inhibitors against various cancer-related targets.

The continued exploration of substituted benzoic acids like **4-Cyano-2-methylbenzoic acid** is expected to yield novel therapeutic candidates for oncology and beyond. Its proven value as a key building block ensures its continued relevance in the drug discovery and development pipeline.

Section 4: Physicochemical and Safety Data

For safe handling and experimental design, the following data for **4-Cyano-2-methylbenzoic acid** should be considered.

Table 1: Physicochemical Properties

| Property | Value | Reference |
|-------------------|---|--|
| CAS Number | 1975-53-7 | [1] [2] [15] |
| Molecular Formula | C ₉ H ₇ NO ₂ | [1] [2] [15] |
| Molecular Weight | 161.16 g/mol | [1] [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [15] |

| SMILES | CC1=C(C=CC(=C1)C#N)C(=O)O |[\[1\]](#)[\[2\]](#) |

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |
|-----------|-------------|-------------------|
|-----------|-------------|-------------------|

|

 alt text

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data summarized from PubChem CID 11819339.[\[2\]](#) Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be

followed when handling this compound.

Conclusion

4-Cyano-2-methylbenzoic acid and its structural analogs are more than just simple chemical intermediates; they are enabling scaffolds that provide a direct pathway to sophisticated and life-saving therapeutics. Its central role in the synthesis of the PARP inhibitor Niraparib showcases its immense value in modern oncology. The strategic placement of its functional groups offers a robust platform for chemical synthesis, allowing for the construction of complex molecular architectures. As researchers continue to target intricate biological pathways, the demand for such well-defined and versatile building blocks will undoubtedly grow, ensuring that **4-Cyano-2-methylbenzoic acid** remains a key compound in the medicinal chemist's toolbox.

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